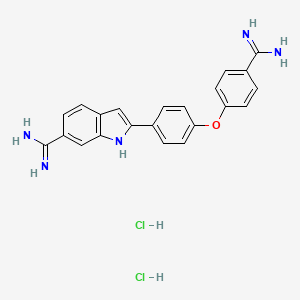

p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride

CAS No.:

Cat. No.: VC16480260

Molecular Formula: C22H21Cl2N5O

Molecular Weight: 442.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H21Cl2N5O |

|---|---|

| Molecular Weight | 442.3 g/mol |

| IUPAC Name | 2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;dihydrochloride |

| Standard InChI | InChI=1S/C22H19N5O.2ClH/c23-21(24)14-5-9-18(10-6-14)28-17-7-3-13(4-8-17)19-11-15-1-2-16(22(25)26)12-20(15)27-19;;/h1-12,27H,(H3,23,24)(H3,25,26);2*1H |

| Standard InChI Key | AXPHELGHLVUYGT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)OC4=CC=C(C=C4)C(=N)N.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central ether linkage connecting two aromatic rings: a p-amidinophenyl group and a p-(6-amidino-2-indolyl)phenyl moiety. The indole ring system contributes to its planar geometry, while the amidine groups enhance solubility in polar solvents like water (10 mg/mL) . The dihydrochloride salt form improves stability, making it suitable for long-term storage at room temperature .

Key Physical Properties

Table 1 summarizes critical physicochemical data derived from supplier specifications and experimental analyses :

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 442.34 g/mol |

| Solubility | 10 mg/mL in water |

| Storage Conditions | Room temperature |

| Refractive Index () | ~1.71 |

| Appearance | Powder, solid |

The compound’s high amidine content () enables strong hydrogen bonding, influencing its interactions with biological targets such as proteases and nucleic acids .

Synthesis and Production

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the structure suggests a multi-step process involving:

-

Etherification: Coupling p-amidinophenol with a halogenated indole derivative under basic conditions.

-

Amidine Functionalization: Introducing amidine groups via nitrile intermediate reduction or direct amidination .

-

Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride salt .

Recent advances in photochemical synthesis, such as UV–Vis-light-promoted amidinyl radical generation , could streamline production by reducing reliance on harsh reagents.

Applications in Research and Industry

Pharmaceutical Development

The compound’s amidine groups exhibit affinity for serine proteases, making it a candidate for anticoagulant and anticancer therapies . Preliminary studies suggest inhibitory effects on trypsin-like enzymes, though clinical data remain limited.

Antimicrobial Agents

Its cationic nature disrupts microbial membranes, showing efficacy against Gram-positive bacteria and fungi . Table 2 highlights potential antimicrobial applications:

| Application | Mechanism | Target Organisms |

|---|---|---|

| Antibacterial | Membrane disruption | Staphylococcus aureus |

| Antifungal | Cell wall synthesis inhibition | Candida albicans |

Diagnostic Reagents

As a fluorescent tracer (reported dye content: ~90%), it aids in neuronal imaging and protein staining . Its indole core emits in the blue spectrum, compatible with standard microscopy setups.

Material Science

Researchers are exploring its use in conductive polymers and metal-organic frameworks (MOFs), leveraging its π-conjugated system for electron transport .

Emerging Research Directions

Enzyme Inhibition Studies

Ongoing work focuses on optimizing its selectivity for disease-associated proteases, such as thrombin and factor Xa, to minimize off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume